molecular formula C14H20O2 B3057494 Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- CAS No. 81576-55-8

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Cat. No. B3057494
Key on ui cas rn: 81576-55-8
M. Wt: 220.31 g/mol
InChI Key: YNZYUHPFNYBBFF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04649213

Procedure details

In this example, 2.52 g of α-hydroxy-p-isobutylpropiophenone dimethylacetal and 2.02 g of triethyl amine were dissolved in 50 ml of methylene chloride. To the solution was added 1.75 ml of sulfuryl chloride at -50° C. The mixture was stirred at the same temperature for 3 hours. Then, 20 ml of a saturated aqueous sodium hydrogen carbonate solution was added to the mixture followed by fractionation. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting oily residue was purified in a manner similar to Example 1 to obtain 1.85 g of methyl 2-(4-isobutylphenyl)propionate (yield 84%).
Name
α-hydroxy-p-isobutylpropiophenone dimethylacetal
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](OC)([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH:14]([CH3:16])[CH3:15])=[CH:9][CH:8]=1)[CH:4](O)C.[CH2:19](N(CC)CC)C.S(Cl)(Cl)(=O)=O.[C:31](=[O:34])([O-])[OH:32].[Na+]>C(Cl)Cl>[CH2:13]([C:10]1[CH:9]=[CH:8][C:7]([CH:3]([CH3:4])[C:31]([O:32][CH3:19])=[O:34])=[CH:12][CH:11]=1)[CH:14]([CH3:16])[CH3:15] |f:3.4|

Inputs

Step One
Name
α-hydroxy-p-isobutylpropiophenone dimethylacetal
Quantity
2.52 g
Type
reactant
Smiles
COC(C(C)O)(C1=CC=C(C=C1)CC(C)C)OC
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily residue was purified in a manner similar to Example 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04649213

Procedure details

In this example, 2.52 g of α-hydroxy-p-isobutylpropiophenone dimethylacetal and 2.02 g of triethyl amine were dissolved in 50 ml of methylene chloride. To the solution was added 1.75 ml of sulfuryl chloride at -50° C. The mixture was stirred at the same temperature for 3 hours. Then, 20 ml of a saturated aqueous sodium hydrogen carbonate solution was added to the mixture followed by fractionation. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting oily residue was purified in a manner similar to Example 1 to obtain 1.85 g of methyl 2-(4-isobutylphenyl)propionate (yield 84%).
Name
α-hydroxy-p-isobutylpropiophenone dimethylacetal
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](OC)([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH:14]([CH3:16])[CH3:15])=[CH:9][CH:8]=1)[CH:4](O)C.[CH2:19](N(CC)CC)C.S(Cl)(Cl)(=O)=O.[C:31](=[O:34])([O-])[OH:32].[Na+]>C(Cl)Cl>[CH2:13]([C:10]1[CH:9]=[CH:8][C:7]([CH:3]([CH3:4])[C:31]([O:32][CH3:19])=[O:34])=[CH:12][CH:11]=1)[CH:14]([CH3:16])[CH3:15] |f:3.4|

Inputs

Step One
Name
α-hydroxy-p-isobutylpropiophenone dimethylacetal
Quantity
2.52 g
Type
reactant
Smiles
COC(C(C)O)(C1=CC=C(C=C1)CC(C)C)OC
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily residue was purified in a manner similar to Example 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04649213

Procedure details

In this example, 2.52 g of α-hydroxy-p-isobutylpropiophenone dimethylacetal and 2.02 g of triethyl amine were dissolved in 50 ml of methylene chloride. To the solution was added 1.75 ml of sulfuryl chloride at -50° C. The mixture was stirred at the same temperature for 3 hours. Then, 20 ml of a saturated aqueous sodium hydrogen carbonate solution was added to the mixture followed by fractionation. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting oily residue was purified in a manner similar to Example 1 to obtain 1.85 g of methyl 2-(4-isobutylphenyl)propionate (yield 84%).
Name
α-hydroxy-p-isobutylpropiophenone dimethylacetal
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](OC)([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH:14]([CH3:16])[CH3:15])=[CH:9][CH:8]=1)[CH:4](O)C.[CH2:19](N(CC)CC)C.S(Cl)(Cl)(=O)=O.[C:31](=[O:34])([O-])[OH:32].[Na+]>C(Cl)Cl>[CH2:13]([C:10]1[CH:9]=[CH:8][C:7]([CH:3]([CH3:4])[C:31]([O:32][CH3:19])=[O:34])=[CH:12][CH:11]=1)[CH:14]([CH3:16])[CH3:15] |f:3.4|

Inputs

Step One
Name
α-hydroxy-p-isobutylpropiophenone dimethylacetal
Quantity
2.52 g
Type
reactant
Smiles
COC(C(C)O)(C1=CC=C(C=C1)CC(C)C)OC
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily residue was purified in a manner similar to Example 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.